3-Ethyl-4-[(trimethylsilyl)ethynyl]aniline
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Overview
Description
3-Ethyl-4-[(trimethylsilyl)ethynyl]aniline is an organic compound with the molecular formula C11H15NSi It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with ethyl and trimethylsilyl-ethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-[(trimethylsilyl)ethynyl]aniline typically involves the reaction of 3-ethyl-4-iodoaniline with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-[(trimethylsilyl)ethynyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, or reduce other functional groups present in the molecule.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-Ethyl-4-[(trimethylsilyl)ethynyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Ethyl-4-[(trimethylsilyl)ethynyl]aniline exerts its effects depends on its specific application. In chemical reactions, the trimethylsilyl-ethynyl group can act as a protecting group or a reactive site for further functionalization. The molecular targets and pathways involved vary based on the context of its use, such as in biological or medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4-[(Trimethylsilyl)ethynyl]aniline: A similar compound where the ethyl group is replaced with a hydrogen atom.
3-Ethynylaniline: Another related compound with an ethynyl group instead of the trimethylsilyl-ethynyl group.
Uniqueness
3-Ethyl-4-[(trimethylsilyl)ethynyl]aniline is unique due to the presence of both ethyl and trimethylsilyl-ethynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
546112-58-7 |
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Molecular Formula |
C13H19NSi |
Molecular Weight |
217.38 g/mol |
IUPAC Name |
3-ethyl-4-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C13H19NSi/c1-5-11-10-13(14)7-6-12(11)8-9-15(2,3)4/h6-7,10H,5,14H2,1-4H3 |
InChI Key |
IZMPXJGNBPVJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)N)C#C[Si](C)(C)C |
Origin of Product |
United States |
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